N-(3-CHLORO-4-METHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-(3-Chloro-4-Methylphenyl)-6-Fluoro-3-(Thiomorpholine-4-Carbonyl)Quinolin-4-Amine is a quinoline-based small molecule characterized by three key structural features:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- Substituents: A 3-chloro-4-methylphenyl group at position 2. A fluorine atom at position 4. A thiomorpholine-4-carbonyl group at position 2.
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c1-13-2-4-15(11-18(13)22)25-20-16-10-14(23)3-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDBWHTVUYDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Structural Comparison of Quinoline Derivatives
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound : While direct activity data are unavailable, the thiomorpholine group may enhance metabolic stability compared to morpholine analogs, as sulfur atoms often improve lipophilicity and membrane permeability .
- N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-Fluoroquinoline-4-carboxamide: Exhibits multi-stage antimicrobial activity, attributed to its difluoropyrrolidine and morpholine moieties, which may disrupt bacterial membrane integrity .
Physicochemical Properties
- Lipophilicity :
- Solubility : Fluorine atoms in all compounds enhance aqueous solubility slightly, but the nitro group in may reduce solubility due to increased molecular polarity.
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